3-(4-Fluorophenyl)benzoic acid
Overview
Description
3-(4-Fluorophenyl)benzoic acid is a compound with the molecular formula C13H9FO2 . It has a molecular weight of 216.21 g/mol . The IUPAC name for this compound is 3-(4-fluorophenyl)benzoic acid .
Synthesis Analysis
The synthesis of fluorine substituted compounds like 3-(4-Fluorophenyl)benzoic acid has been accomplished from γ-keto acids . For instance, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid have been reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid to get the phthalides .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)benzoic acid includes a dihedral angle between the two benzene rings . In the crystal structure, molecules are linked into dimers by centrosymmetric O—H⋯O interactions .Chemical Reactions Analysis
The compound has been used in the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds . These derivatives have shown antibacterial and antifungal activity on antimicrobial screening against human pathogenic bacteria and fungi .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.21 g/mol and a molecular formula of C13H9FO2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 216.05865769 g/mol . The topological polar surface area of the compound is 37.3 Ų .Scientific Research Applications
Antimicrobial Studies
The compound has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria . In a study, several pyrazole-derived hydrazones were synthesized using benign reaction conditions. These molecules were found to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
Antibiotic Research
The compound plays a significant role in antibiotic research. The escalating antibiotic resistance worldwide has led to an urgent need for new antibiotics, vaccines, and diagnostic tools . The compound has been used in the development of antibiotics targeting bacterial membranes .
Synthesis of Other Compounds
The compound is used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
Production of Polymers and Biopolymers
Carboxylic acids and their derivatives, including this compound, are used in the production of polymers and biopolymers . These materials have a wide range of applications in various industries.
Production of Coatings and Adhesives
The compound is also used in the production of coatings and adhesives . These products are essential in many industries, including construction, automotive, and electronics.
Pharmaceutical Drugs
The compound is used in the production of pharmaceutical drugs . These drugs have various therapeutic applications in the treatment of different diseases.
Solvents
The compound can be used as a solvent . Solvents are used in a wide range of applications, including chemical synthesis, cleaning, and extraction processes.
Food Additives, Antimicrobials, and Flavorings
The compound is also used as food additives, antimicrobials, and flavorings . These applications are crucial in the food industry to enhance the taste, preserve the food, and prevent the growth of harmful microorganisms.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Relevant Papers The relevant papers retrieved include studies on the synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest , and synthesis and antimicrobial studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as potent growth inhibitors of drug-resistant bacteria .
properties
IUPAC Name |
3-(4-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLNXKGVRIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382218 | |
Record name | 3-(4-Fluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)benzoic acid | |
CAS RN |
10540-39-3 | |
Record name | 4′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10540-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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